2-(3-Methoxyphenyl)-1,3-thiazole
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Overview
Description
2-(3-Methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring.
Scientific Research Applications
2-(3-Methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazole: Similar structure but with the methoxy group in the para position.
2-Phenyl-1,3-thiazole: Lacks the methoxy group, resulting in different chemical properties.
2-(3-Hydroxyphenyl)-1,3-thiazole: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
2-(3-Methoxyphenyl)-1,3-thiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVVNZCRMFPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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